Product packaging for Furantoin(Cat. No.:CAS No. 67-20-9)

Furantoin

Katalognummer: B1679001
CAS-Nummer: 67-20-9
Molekulargewicht: 238.16 g/mol
InChI-Schlüssel: NXFQHRVNIOXGAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Nitrofurantoin is a synthetic antibacterial agent of the nitrofuran class that has been used in clinical medicine since 1953 . It is primarily recognized for its specific activity against a range of gram-positive and gram-negative bacteria responsible for urinary tract infections (UTIs), including Escherichia coli , Enterococcus species, Staphylococcus saprophyticus , Klebsiella , and Enterobacter . Its utility in research is particularly valuable in the context of growing bacterial resistance to other common antibiotics, such as trimethoprim-sulfamethoxazole and fluoroquinolones . The distinctive value of Nitrothis compound lies in its unique, multi-faceted mechanism of action. It is taken up by bacterial flavoproteins and reduced to highly reactive intermediates. These intermediates then inactivate bacterial ribosomes and inhibit a variety of essential enzymes, including those involved in DNA, RNA, and cell wall synthesis . This broad-based attack contributes to its bactericidal effect at high concentrations in the urine and is a key reason for the low incidence of acquired bacterial resistance compared to other agents . From a research perspective, Nitrothis compound exhibits favorable pharmacokinetic properties; it achieves high concentrations in the lower urinary tract while maintaining low systemic serum levels, making it an excellent compound for studying localized infections . Furthermore, it has minimal impact on normal bowel flora, which helps reduce the selection for widespread antibiotic resistance . Research applications for Nitrothis compound include investigations into the treatment and prophylaxis of uncomplicated lower urinary tract infections, studies on the mechanisms of antibiotic resistance, and explorations of its efficacy against extended-spectrum beta-lactamase (ESBL)-producing strains of E. coli . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4O5 B1679001 Furantoin CAS No. 67-20-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFQHRVNIOXGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name NITROFURANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20773
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020972
Record name Nitrofurantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name NITROFURANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20773
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500., Very slightly soluble in alcohol and practically insoluble in ether and water., In water, 79 mg/l at 24 °C.
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992)
Record name NITROFURANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20773
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992)
Record name NITROFURANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID, LEMON-YELLOW CRYSTALS OR FINE POWDER, Yellow powder

CAS No.

67-20-9
Record name NITROFURANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20773
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Furantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 1-[[(5-nitro-2-furanyl)methylene]amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nitrofurantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrofurantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROFURANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

514 °F (decomposes) (NTP, 1992), 263 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198
Record name NITROFURANTOIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20773
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198
Record name NITROFURANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular Mechanisms of Antimicrobial Action

The antimicrobial activity of nitrofurantoin is contingent upon its reduction within the bacterial cell, a process that generates highly reactive intermediates. These intermediates then proceed to damage a variety of cellular components, leading to bacterial cell death. wikipedia.orgtrc-p.nlfda.gov

Nitroreduction Pathway and Reactive Intermediate Formation

The activation of nitrothis compound is a critical first step in its antibacterial action. This process is primarily carried out by bacterial enzymes known as nitroreductases. nih.govdrugbank.comnih.gov

Within the bacterial cell, nitrothis compound is reduced by a group of flavoproteins, specifically the oxygen-insensitive nitroreductases NfsA and NfsB. nih.govplos.orgsemanticscholar.org These enzymes catalyze the transfer of electrons from cellular cofactors like NADPH and NADH to the nitro group of nitrothis compound. nih.gov This reduction is a stepwise process that is essential for the drug's activation from a prodrug state. plos.orgasm.org The activity of these nitroreductases is directly correlated with the susceptibility of the bacteria to nitrothis compound. nih.govoup.com In Escherichia coli, NfsA and NfsB are the major enzymes responsible for this activation. semanticscholar.org

The enzymatic reduction of nitrothis compound results in the formation of several highly reactive intermediates. These include electrophilic metabolites, such as nitro-anion-free radicals and hydroxylamine (B1172632) derivatives, which are unstable and readily attack cellular macromolecules. nih.govmdpi.com

Furthermore, the activation process leads to the generation of reactive oxygen species (ROS). mdpi.comnih.gov The nitrothis compound radical can react with molecular oxygen in a process called redox cycling, which regenerates the parent nitrothis compound molecule and produces superoxide (B77818) anions (O₂⁻). researchgate.netresearchgate.net These superoxide anions can then lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and highly damaging hydroxyl radicals (•OH). nih.govresearchgate.netmdpi.com This production of ROS induces significant oxidative stress within the bacterial cell. mdpi.com

Context-Dependent Antimicrobial Effects (Bacteriostatic vs. Bactericidal)

The antimicrobial effect of nitrothis compound is notably dependent on its concentration. At lower concentrations, typically in the range of 5-10 µg/mL, it exhibits a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria. nih.govfoamid.com However, at higher concentrations, it becomes bactericidal, actively killing the bacteria. nih.govwikipedia.orgoup.com Therapeutic doses of nitrothis compound are designed to achieve bactericidal concentrations in the urine. fda.govfda.govfda.gov

The distinction between bacteriostatic and bactericidal action can also be influenced by the specific pathogen. foamid.com While nitrothis compound is generally considered bactericidal against most common urinary tract pathogens like Escherichia coli and Staphylococcus saprophyticus, its effect can vary. nih.govdrugs.com

Table 1: Antimicrobial Effect of Nitrothis compound by Concentration

Concentration Antimicrobial Effect
< 32 µg/mL Bacteriostatic wikipedia.org
5-10 µg/mL Bacteriostatic nih.gov
≥2x MIC Bactericidal oup.com
>100 µg/mL (in urine) Bactericidal wikipedia.org

Antimicrobial Spectrum and Microbial Susceptibility Research

Efficacy Against Gram-Positive Uropathogens

Nitrofurantoin demonstrates notable efficacy against several Gram-positive uropathogens. nih.gov It is clinically active against infections caused by susceptible strains of Staphylococcus aureus and Staphylococcus saprophyticus. drugs.com The drug is also effective against various Enterococcus species. jemds.com Research indicates that nitrothis compound's activity is enhanced in acidic environments, such as urine with a pH of 5.5 or lower. jpma.org.pk

Studies have shown high susceptibility rates of Gram-positive organisms to nitrothis compound. For instance, one study reported that 92.45% of Gram-positive uropathogens were sensitive to nitrothis compound. researchgate.net In particular, Staphylococcus saprophyticus, a common cause of UTIs, is highly susceptible to nitrothis compound. jemds.comdroracle.ai Time-kill curve analyses have demonstrated that nitrothis compound can achieve a bactericidal effect against S. saprophyticus within 4 to 6 hours at concentrations eight times the minimum inhibitory concentration (MIC). oup.com

Efficacy Against Gram-Negative Uropathogens, with Emphasis on Escherichia coli

Nitrothis compound is highly effective against many Gram-negative uropathogens, most notably Escherichia coli, which is responsible for the majority of uncomplicated UTIs. oup.comfrontiersin.org Numerous studies have consistently reported low resistance rates of E. coli to nitrothis compound. frontiersin.orgtg.org.au For example, a study in England from 2015 to 2019 found that resistance to nitrothis compound among E. coli urinary isolates was low, decreasing from 2.9% to 2.3% over the five-year period. nih.gov Similarly, Australian data suggest E. coli resistance rates of 1–2%. tg.org.au

Research has shown that even multidrug-resistant (MDR) strains of E. coli often remain susceptible to nitrothis compound. walterbushnell.com One study found that among MDR E. coli isolates, only 7.7% were resistant to nitrothis compound, a much lower rate than for other common antibiotics. walterbushnell.comnih.gov Nitrothis compound is also active against extended-spectrum beta-lactamase (ESBL)-producing E. coli. njlm.netjournalajmah.com A 2020 study revealed that 80% of ESBL-producing E. coli isolates were sensitive to nitrothis compound. njlm.net

However, its efficacy against other Gram-negative bacteria can be variable. While it is active against Citrobacter species, it is less reliable against Enterobacter and Klebsiella species. frontiersin.orgtg.org.au Genera such as Proteus, Pseudomonas, Acinetobacter, Morganella, and Serratia are typically resistant to nitrothis compound. frontiersin.orgjlabphy.org

Activity Against Specific Bacterial Genera (e.g., Enterococcus, Klebsiella, Staphylococcus saprophyticus)

Enterococcus: Nitrothis compound is active against Enterococcus species, including Enterococcus faecalis, which accounts for a significant portion of enterococcal infections. jemds.comdrugs.comjpma.org.pk It has shown effectiveness against both vancomycin-susceptible and vancomycin-resistant enterococci (VRE). jemds.comreliasmedia.comnih.gov One study involving 144 enterococci isolates found that 88% were susceptible to nitrothis compound. researchgate.netnih.gov This study also noted that 50-88% of enterococcal strains that were resistant to other antibiotics like ampicillin (B1664943) and vancomycin (B549263) were still susceptible to nitrothis compound. jpma.org.pkresearchgate.netnih.gov Another study reported that among multidrug-resistant Enterococcus faecalis and Enterococcus faecium, 76.5% and 69.8% of isolates, respectively, were susceptible to nitrothis compound. nih.gov

Klebsiella: The activity of nitrothis compound against Klebsiella species is less consistent. frontiersin.orgtg.org.au Some studies report moderate susceptibility, while others indicate high resistance rates. tg.org.aujlabphy.org For instance, a 2021 study found the highest resistance to nitrothis compound among Klebsiella species (44.61%). jlabphy.org In contrast, another study from 2020 observed that 56.09% of Klebsiella pneumoniae isolates were sensitive to nitrothis compound. njlm.net The susceptibility of Klebsiella can also be influenced by factors like ESBL production, with ESBL-producing strains showing lower sensitivity. njlm.netnih.gov Research has also indicated that the bactericidal activity against K. pneumoniae is slower compared to E. coli and requires higher concentrations. oup.com

Staphylococcus saprophyticus: This bacterium is a primary cause of UTIs, particularly in young women, and it is highly susceptible to nitrothis compound. jemds.comdroracle.ai Pharmacodynamic studies have confirmed that nitrothis compound exerts a rapid bactericidal effect on S. saprophyticus. oup.com Due to this high level of susceptibility, nitrothis compound is often recommended as a first-line treatment for UTIs caused by this organism. nih.gov

Comparative Susceptibility Profiles with Other Antimicrobial Agents

Nitrothis compound often demonstrates a favorable susceptibility profile when compared to other commonly prescribed antibiotics for UTIs, especially against E. coli.

Versus Fluoroquinolones (e.g., Ciprofloxacin (B1669076), Levofloxacin): Resistance rates for fluoroquinolones are significantly higher than for nitrothis compound. One retrospective analysis found that while 95.6% of E. coli isolates were susceptible to nitrothis compound (2.3% resistance), susceptibility to ciprofloxacin and levofloxacin (B1675101) was only around 76%, with resistance rates of about 24%. walterbushnell.com Another study reported that over 80% of fluoroquinolone-resistant E. coli strains were sensitive to nitrothis compound. walterbushnell.com A 2016 study concluded that nitrothis compound was slightly more efficacious and less prone to resistance than fluoroquinolones for treating uncomplicated UTIs. thepharmajournal.com

Versus Trimethoprim-Sulfamethoxazole (TMP/SMX): Resistance to TMP/SMX among uropathogens is also a widespread issue. A study spanning five years reported a mean resistance rate of 29% for TMP/SMX against E. coli. walterbushnell.com In a comparative study, nitrothis compound proved more effective than TMP/SMX in preventing recurrent UTIs. walterbushnell.com The high resistance rates for TMP/SMX (up to 86.6% in one study) make nitrothis compound a more reliable empirical choice. journaljpri.com

Versus Beta-Lactams (e.g., Ampicillin, Cephalosporins): Resistance to ampicillin is very high, with some reports indicating resistance in up to 86% of E. coli isolates. frontiersin.org While cephalosporins like cephalexin (B21000) are used for UTIs, nitrothis compound may be more effective, with community sensitivity rates for E. coli at 99–100% for nitrothis compound versus 94–98% for cefalexin. akohiringa.co.nz Crucially, nitrothis compound is active against many ESBL-producing bacteria that are resistant to cephalosporins. journalajmah.comakohiringa.co.nz

The following tables provide a summary of susceptibility data based on research findings.

Table 1: Nitrothis compound Susceptibility Rates for Key Uropathogens

Bacterial Genus Susceptibility Rate (%) Notes
Escherichia coli 80% - 99% Low resistance rates globally (1-3%); effective against ESBL and MDR strains. tg.org.aunih.govnjlm.netakohiringa.co.nz
Enterococcus spp. 88% - 94.2% Includes activity against vancomycin-resistant strains (VRE). researchgate.netnih.govijhcr.com
Klebsiella spp. 47.6% - 65% Susceptibility is variable and often lower, especially in ESBL-producing strains. njlm.netijhcr.com
Staphylococcus saprophyticus Highly Susceptible Consistently high susceptibility reported; considered a first-line agent. jemds.comoup.com
Gram-Positive Uropathogens (Overall) ~92% Demonstrates broad effectiveness against this class of bacteria. researchgate.net

Table 2: Comparative Resistance of E. coli to Various Antibiotics

Antibiotic Resistance Rate (%) Source(s)
Nitrothis compound 2.3% - 9.3% walterbushnell.com
Ciprofloxacin 24.2% - 38.8% walterbushnell.comnih.gov
Levofloxacin 24.0% walterbushnell.com
Trimethoprim-Sulfamethoxazole 17% - 64% frontiersin.orgnih.gov
Ampicillin 36% - 86% frontiersin.orgnih.gov

Mechanisms and Epidemiology of Antimicrobial Resistance

Chromosomal Resistance Mechanisms

Chromosomal mutations are the predominant cause of nitrofurantoin resistance. These spontaneous alterations typically involve genes encoding nitroreductases, which are essential for converting nitrothis compound into its active, toxic form, and genes involved in the biosynthesis of necessary cofactors for these enzymes.

The primary mechanism of high-level nitrothis compound resistance involves the sequential inactivation of two oxygen-insensitive nitroreductase genes, nfsA and nfsB. asm.orgnih.gov These genes encode enzymes that reduce nitrothis compound, producing reactive intermediates that damage bacterial DNA and ribosomes. nih.gov Loss-of-function mutations, which can include point mutations, deletions, or frameshifts, render these enzymes inactive, thereby preventing the activation of nitrothis compound and conferring resistance. asm.orgresearchgate.net Studies have shown that mutations in nfsA and nfsB are the leading causes of nitrothis compound resistance in clinical isolates of E. coli. microbiologyresearch.orgnih.gov The inactivation of both genes is typically required for clinically significant resistance. biorxiv.org

The prevalence of mutations in these genes among nitrothis compound-resistant isolates is high. For instance, a study of nitrothis compound-resistant E. coli found deleterious mutations or gene-inactivating insertion sequences in nfsA and/or nfsB in all nine isolates studied. microbiologyresearch.org

The activity of the NfsA and NfsB nitroreductases is dependent on flavin mononucleotide (FMN) as a cofactor. nih.govtandfonline.com The ribE gene encodes lumazine (B192210) synthase, an essential enzyme in the riboflavin (B1680620) biosynthesis pathway, which is a precursor to FMN. tandfonline.comdovepress.com Deletions or mutations in the ribE gene can lead to a decrease in FMN synthesis, which in turn reduces the activity of the nitroreductases. tandfonline.comdovepress.com This inhibition of nitrothis compound activation contributes to resistance, although mutations in ribE are considered a less common mechanism compared to direct mutations in nfsA and nfsB. nih.govtandfonline.com While laboratory-selected mutants have shown that deletions in ribE can increase nitrothis compound's minimum inhibitory concentration (MIC), these specific mutations have not been widely reported in clinical isolates. tandfonline.comresearchgate.net

Gene inactivation through the integration of insertion sequence (IS) elements is a significant contributor to nitrothis compound resistance. asm.org IS elements are mobile genetic segments that can insert into genes, disrupting their coding sequence and leading to non-functional proteins. Studies have identified various IS elements, such as IS1, IS2, IS5, IS30, and IS186, within the nfsA and nfsB genes of nitrothis compound-resistant E. coli. asm.orgnih.gov For example, IS1 has been found to integrate into both nfsA and nfsB, while IS30 and IS186 have been observed specifically in nfsA, and IS2 and IS5 in nfsB. nih.gov

In addition to IS elements, various point mutations can also lead to gene inactivation. These include nonsense mutations that introduce premature stop codons, and missense mutations that result in amino acid substitutions at critical positions within the NfsA and NfsB proteins, thereby abolishing their enzymatic activity. asm.org

Mutations Affecting ribE Gene and Riboflavin Biosynthesis

Plasmid-Mediated Resistance Mechanisms

While chromosomal mutations are the primary drivers of nitrothis compound resistance, plasmid-mediated mechanisms, though less common, play an important role in the dissemination of resistance.

The oqxAB gene cassette, often located on transferable plasmids, encodes a multidrug efflux pump belonging to the Resistance-Nodulation-Division (RND) family. dntb.gov.uanih.gov This pump can actively transport nitrothis compound out of the bacterial cell, reducing its intracellular concentration and thereby conferring resistance. dntb.gov.uanih.gov The prevalence of oqxAB is significantly higher in nitrothis compound-intermediate and -resistant isolates compared to susceptible ones. dntb.gov.ua The acquisition of an oqxAB-carrying plasmid can lead to a notable increase in the MIC of nitrothis compound. For example, the curing of oqxAB-carrying plasmids from resistant E. coli isolates has been shown to markedly reduce the geometric mean MIC of nitrothis compound from 168.9 µg/ml to 34.3 µg/ml. dntb.gov.uanih.gov The presence of oqxAB can also facilitate the development of higher levels of resistance by increasing the mutation prevention concentration of nitrothis compound. dntb.gov.uanih.gov

Impact of oqxAB Plasmid on Nitrothis compound MIC
Strain StatusGeometric Mean MIC (µg/ml)
With oqxAB-carrying plasmid168.9
After plasmid curing34.3

Evolutionary Pathways of Nitrothis compound Resistance

The development of nitrothis compound resistance in bacteria such as E. coli typically follows a stepwise evolutionary path, characterized by sequential mutations that confer increasing levels of resistance. biorxiv.orgnih.gov This process is often associated with a biological fitness cost, which may explain the relatively low prevalence of high-level nitrothis compound resistance in clinical settings. nih.govoup.com

The primary evolutionary trajectory involves the sequential inactivation of the nfsA and nfsB genes. biorxiv.orgnih.gov The initial step is most commonly a loss-of-function mutation in nfsA, which results in a low to intermediate level of resistance. biorxiv.orgmcmaster.ca This is followed by a second mutation that inactivates nfsB, leading to high-level resistance. biorxiv.orgmcmaster.ca Genetic surveillance studies support this pathway, as isolates with an nfsA mutation alone are more frequently observed than those with only an nfsB mutation. biorxiv.org

This stepwise acquisition of resistance is often accompanied by a fitness cost, meaning that in the absence of the antibiotic, the resistant mutants may have a reduced growth rate compared to their susceptible counterparts. nih.govoup.comresearchgate.net Studies have shown that spontaneous nitrothis compound-resistant mutants of E. coli exhibit a reduction in growth rate. researchgate.netnih.gov For instance, the average growth rate of resistant clinical isolates was found to be approximately 6% lower than that of susceptible strains. nih.govoup.com This fitness cost may limit the establishment and spread of resistant strains in the absence of selective pressure from the antibiotic. oup.comresearchgate.net However, some studies have indicated that at sub-MIC concentrations of nitrothis compound, first-step mutants with an inactivated nfsA gene may have a selective advantage. nih.govresearchgate.netnih.gov

Fitness Cost of Nitrothis compound Resistance in E. coli
ParameterFindingSource
Average growth rate reduction in resistant mutants~6% nih.govoup.com
Doubling time for resistant strains2%-10% slower researchgate.netnih.gov

Epidemiological Surveillance of Nitrothis compound Resistance Rates

Global surveillance of antimicrobial resistance is critical for guiding empirical treatment of urinary tract infections (UTIs). Nitrothis compound has been in clinical use for decades, yet resistance rates in common uropathogens like Escherichia coli have remained relatively low in many parts of the world, though notable regional variations and increasing trends exist.

In the United States, a study of female outpatients from 1995 to 2001 found that nitrothis compound resistance rates in E. coli varied only slightly, ranging from 0.4% to 0.8%. nih.gov More recent data from a U.S. surveillance network indicated that 95.6% of E. coli urine isolates were susceptible to nitrothis compound, with an average resistance rate of 2.3% between 2003 and 2007. walterbushnell.com

A global meta-analysis highlighted the difference in resistance rates between OECD and non-OECD countries. In OECD countries, the pooled prevalence of nitrothis compound resistance in pediatric E. coli urinary isolates was 1.3%. bmj.com In contrast, this rate was significantly higher in non-OECD countries, at 17.0%. bmj.com Some individual studies from non-OECD countries have reported resistance rates exceeding 20% and even 30%. mdpi.com

The following table summarizes nitrothis compound resistance rates in E. coli from various surveillance studies.

Region/Country Time Period Isolate Source Resistance Rate (%) Reference(s)
Europe (Average)Not SpecifiedClinical1.2 oup.com
PortugalNot SpecifiedClinical5.8 oup.com
SpainNot SpecifiedClinical4.2 oup.com
East of England2017-2021Urinary (Enterobacterales)8.8 oup.com
England2015-2019Urinary (E. coli)2.3 (in 2019) nih.gov
United States1995-2001Urinary (E. coli, female outpatients)0.4 - 0.8 nih.gov
United States2003-2007Urinary (E. coli)2.3 walterbushnell.com
Australia2009-2013Urinary (E. coli)2.7 plos.org
United Arab Emirates2005-2006Pediatric Urinary (E. coli)35.6 who.int
India (New Delhi)2019Urinary (Gram-negative)20.17 jlabphy.orgthieme-connect.com
India (New Delhi)2019Urinary (E. coli)8.12 jlabphy.orgthieme-connect.com
Saudi Arabia2021-2022Uropathogens20.0 nih.gov
Global (OECD Countries)Pre-2016Pediatric Urinary (E. coli)1.3 bmj.com
Global (Non-OECD Countries)Pre-2016Pediatric Urinary (E. coli)17.0 bmj.com

Biological Fitness Cost Associated with Resistance Development in Uropathogens

The enduring efficacy of nitrothis compound and the generally low prevalence of high-level resistance can be partly attributed to the biological fitness cost associated with the development of resistance in uropathogens. oup.com Antibiotic resistance mutations often come at a cost to the bacterium, which can manifest as a reduced growth rate or decreased virulence, particularly in the absence of the antibiotic. oup.com

In Escherichia coli, the primary uropathogen, resistance to nitrothis compound predominantly arises from loss-of-function mutations in the genes nfsA and nfsB. researchgate.net These genes encode nitroreductases, which are responsible for activating nitrothis compound into its toxic intermediates. researchgate.netnih.gov Inactivation of these enzymes prevents the drug's activation, thereby conferring resistance.

Several studies have demonstrated that these resistance-conferring mutations impose a significant fitness cost. Research has shown that spontaneous nitrothis compound-resistant mutants of E. coli exhibit a reduction in growth rate compared to their susceptible parent strains. oup.comnih.gov A comparative analysis of susceptible and resistant clinical isolates of E. coli revealed that the average growth rate of the resistant strains was approximately 6% lower than that of the susceptible ones. oup.comresearchgate.netnih.gov Some studies report a growth rate reduction in the range of 2-10%, although in some cases, this was not statistically significant. biorxiv.orgnih.gov

This reduction in fitness is particularly relevant in the context of a UTI. The urinary tract is a dynamic environment characterized by the periodic filling and flushing of the bladder. oup.comoup.com To establish and maintain an infection, a uropathogen must be able to replicate at a rate that is sufficient to avoid being washed out. oup.comoup.com The reduced growth rate of nitrothis compound-resistant mutants can, therefore, hinder their ability to establish a successful infection, even in the absence of the antibiotic. researchgate.netoup.com

Furthermore, even in the presence of therapeutic concentrations of nitrothis compound, the growth of resistant mutants is still significantly inhibited. oup.comresearchgate.netnih.gov This suggests that even when resistance mutations are present, the drug continues to exert a substantial negative effect on bacterial proliferation, likely preventing the enrichment and spread of these resistant strains during treatment. oup.comnih.gov This inherent fitness cost is considered a key factor in why nitrothis compound resistance has not become more widespread despite its long history of use. researchgate.netnih.gov

Co-resistance Patterns with Other Antimicrobials

An important aspect of antimicrobial resistance surveillance is understanding the patterns of co-resistance, where resistance to one antibiotic is associated with resistance to others. For nitrothis compound, studies have shown that isolates resistant to it often exhibit resistance to other classes of antimicrobials, which can complicate treatment choices.

A study in England found that nitrothis compound-resistant E. coli episodes had a significantly higher prevalence of co-resistance to other antibiotics compared to nitrothis compound-susceptible episodes. nih.gov For instance, in 2019, nitrothis compound-resistant isolates were also resistant to third-generation cephalosporins in 27.2% of cases and to co-amoxiclav (a penicillin with a β-lactamase inhibitor) in 40.1% of cases. nih.gov This study also noted that the percentage of multidrug-resistant (MDR) isolates was consistently 15-20 percentage points higher among nitrothis compound-resistant strains compared to susceptible ones. nih.gov

Similarly, a study in New Delhi on nitrothis compound-resistant (NFT-R) E. coli found high rates of co-resistance. Among these isolates, 92.3% were resistant to ampicillin (B1664943), 73.0% to ceftazidime, and 65.4% to fluoroquinolones. thieme-connect.com Co-resistance with carbapenems was also observed, with 57.7% resistance to imipenem. thieme-connect.com

Research has suggested that nitrothis compound resistance could serve as an indicator for extensively drug-resistant (XDR) phenotypes in Enterobacteriaceae. researchgate.net One study reported that 51% of nitrothis compound-resistant isolates were XDR, showing co-resistance to β-lactams, cephalosporins, carbapenems, aminoglycosides, and tetracyclines. researchgate.net

Conversely, co-resistance involving nitrothis compound is less frequent when the primary resistance is to other common antibiotics. In an analysis of multidrug-resistant E. coli in the United States, where resistance was defined by resistance to three or more agents, only 7.7% of these MDR isolates were resistant to nitrothis compound. walterbushnell.com This was significantly lower than the resistance rates for ampicillin (97.8%), trimethoprim-sulfamethoxazole (92.8%), and ciprofloxacin (B1669076) (38.8%) within the same MDR group. walterbushnell.com Another US study found that among isolates co-resistant to both ampicillin and trimethoprim-sulfamethoxazole, only 3.5% were also resistant to nitrothis compound. nih.gov

The following table presents data on the co-resistance of nitrothis compound-resistant E. coli with other antimicrobials from a study in New Delhi, India.

Antimicrobial Agent Co-resistance Rate in Nitrothis compound-Resistant E. coli (%) Reference
Ampicillin92.30 thieme-connect.com
Cefazolin88.46 thieme-connect.com
Ceftazidime73.07 thieme-connect.com
Fluoroquinolones65.38 thieme-connect.com
Gentamicin30.76 thieme-connect.com
Piperacillin-tazobactam26.92 thieme-connect.com
Meropenem19.23 thieme-connect.com
Imipenem57.69 thieme-connect.com
Ertapenem42.30 thieme-connect.com

Pharmacokinetic and Pharmacodynamic Research

Absorption Kinetics and Bioavailability

The bioavailability of nitrofurantoin is approximately 80% in healthy individuals, with absorption primarily occurring in the proximal small intestine. nih.gov Studies have demonstrated that administering nitrothis compound with food can increase its bioavailability by as much as 40%, leading to higher therapeutic concentrations in the urine. nih.govmedcentral.com This enhancement is attributed to food delaying gastric emptying, which allows for more complete dissolution of the drug in gastric juices before it moves into the small intestine for absorption. karger.comhres.cadovepress.com The effect of food is more pronounced for macrocrystalline formulations compared to microcrystalline ones, suggesting that the dissolution rate is a key time-dependent step in its absorption. oup.com

The crystal size of nitrothis compound significantly impacts its absorption rate. Macrocrystalline forms are absorbed more slowly than microcrystalline forms due to their slower dissolution. karger.comhres.caeur.nl This slower absorption of the macrocrystalline form is associated with a lower incidence of gastrointestinal side effects. eur.nl While the rate of absorption differs, both micro- and macrocrystalline forms can achieve urinary concentrations sufficient for therapeutic effectiveness. karger.com The pharmacokinetics of nitrothis compound absorption are generally described by a one-compartment open model with first-order absorption and elimination kinetics. karger.comnih.gov

ParameterValue/DescriptionSource(s)
Bioavailability ~80-94% nih.govwikipedia.orginchem.org
Effect of Food Increases bioavailability by up to 40% nih.govmedcentral.com
Primary Site of Absorption Proximal small intestine nih.gov
Absorption Model One-compartment open model with first-order kinetics karger.comnih.gov
Influence of Crystal Size Macrocrystals are absorbed more slowly than microcrystals karger.comeur.nl

Distribution and Concentration Profiles in Biological Matrices

The distribution of nitrothis compound throughout the body is characterized by its tendency to concentrate in the urinary tract while maintaining low systemic levels. This selective distribution is fundamental to its clinical use for UTIs.

Nitrothis compound and its metabolites are primarily excreted by the kidneys. wikipedia.org Following oral administration, a significant portion of the dose, approximately 20% to 25%, is excreted unchanged in the urine within 24 hours. nih.govwikipedia.org This leads to high concentrations in the lower urinary tract, which is crucial for its bactericidal effects. nih.gov Peak urinary concentrations can reach 50-150 mcg/mL within 30 minutes of a 100 mg dose of microcrystalline nitrothis compound in individuals with normal renal function. medcentral.com Some studies have reported urinary levels reaching 200 μg/mL or more. wikipedia.org

The renal excretion of nitrothis compound involves a combination of glomerular filtration and tubular secretion. medcentral.comwikipedia.orgnih.gov There is also evidence of tubular reabsorption, which can be influenced by urinary pH. wikipedia.orgnih.gov In alkaline urine, tubular reabsorption is minimal, which helps maintain high urinary concentrations. medcentral.com Conversely, a lower urinary pH may increase reabsorption, potentially reducing the drug's concentration in the bladder. nih.gov The high solubility of nitrothis compound in urine also contributes to its effectiveness and can cause a brown discoloration of the urine. nih.govhres.ca

ParameterValue/DescriptionSource(s)
Unchanged Drug in Urine (24h) 20-25% nih.govwikipedia.org
Peak Urinary Concentration 50-200 µg/mL medcentral.comwikipedia.org
Renal Excretion Mechanisms Glomerular filtration, tubular secretion, and pH-dependent tubular reabsorption medcentral.comwikipedia.orgnih.gov

Systemic exposure to nitrothis compound is generally low. Following therapeutic oral doses, plasma concentrations are often less than 1 μg/mL and may even be undetectable. karger.comwikipedia.org This is due to its rapid absorption and elimination. hres.ca Protein binding of nitrothis compound in plasma is estimated to be between 60% and 90%. wikipedia.orgmedscape.com

Nitrothis compound's tissue penetration is considered negligible, and it does not achieve therapeutic concentrations in most tissues outside the urinary tract. wikipedia.org This characteristic makes it unsuitable for treating systemic infections, such as pyelonephritis (kidney infection) or perinephric abscesses. nih.govwikipedia.org Its poor penetration into prostatic tissue also makes it an inappropriate choice for treating prostatitis. nih.gov

Urinary Concentration Dynamics and Renal Excretion Mechanisms

Metabolic Pathways and Metabolite Formation

A significant portion of an administered dose of nitrothis compound is metabolized by body tissues, with the liver being a primary site. medcentral.cominchem.org Approximately 60% of the drug is metabolized into inactive metabolites. medscape.com One of the known metabolic pathways is the reduction of the nitro group to form an aminofuran derivative, such as aminothis compound. medcentral.comkarger.com Another potential pathway involves the splitting of the furan (B31954) ring after nitro group reduction, which may lead to the formation of α-ketoglutaric acid. karger.com Hydroxylation of the furan ring has also been identified as a metabolic route. karger.com

It is important to note that both nitrothis compound and its metabolites are thought to possess antibacterial activity, which is enhanced in acidic conditions. oup.comeur.nl However, the precise structure and the full extent of the antibacterial activity of each metabolite are not yet fully elucidated. oup.comeur.nl The primary mechanism of action involves the reduction of nitrothis compound by bacterial flavoproteins into reactive intermediates that disrupt multiple bacterial cellular processes. hres.cawikipedia.org

Elimination Half-Life and Clearance Studies

Nitrothis compound has a short elimination half-life, which contributes to its low systemic accumulation and rapid clearance from the body. In adults with normal renal function, the plasma half-life is estimated to be between 20 and 60 minutes. medcentral.cominchem.orgmedscape.com Some sources report a more specific half-life of approximately 0.3 to 1 hour. hres.ca

The rapid elimination is primarily through renal excretion and metabolism. karger.comnih.gov Clearance rates for nitrothis compound have been reported to be in the range of 16.7 to 19.4 L/h. drugbank.com Due to its rapid excretion, there is little evidence of prolonged binding to plasma proteins or tissues. karger.comnih.gov

ParameterValueSource(s)
Elimination Half-Life (Plasma) 20-60 minutes medcentral.cominchem.orgmedscape.com
Clearance 16.7-19.4 L/h drugbank.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Indices

The relationship between the pharmacokinetic profile of an antibiotic and its pharmacodynamic effect on bacteria is crucial for optimizing dosing and ensuring clinical efficacy. For nitrothis compound, the PK/PD index that best correlates with its antibacterial effect has been a subject of investigation.

Nitrothis compound is generally considered to have time-dependent bactericidal activity. tandfonline.com The PK/PD parameter that best predicts the efficacy of time-dependent antibiotics is the percentage of the dosing interval that the drug concentration remains above the minimum inhibitory concentration (%T>MIC). tandfonline.com However, some studies suggest that nitrothis compound's activity may also have a concentration-dependent component. nih.gov

One in vitro study found a good correlation between the reduction in bacterial count and %T>MIC. nih.gov In contrast, a study using a murine urinary tract infection model indicated that the area under the concentration-time curve divided by the MIC (AUC/MIC) was weakly correlated with bacterial reduction in the urine, while no correlation was found for %T>MIC. nih.gov That study concluded that nitrothis compound's activity against E. coli in urine is likely driven by AUC/MIC. nih.gov Further research is needed to definitively establish the most predictive PK/PD index for nitrothis compound in clinical settings.

Relationship between AUC/MIC and Bacterial Eradication

In a murine model of urinary tract infection (UTI) caused by Escherichia coli, nitrothis compound's activity was found to be driven by the AUC/MIC ratio. nih.gov However, the correlation between AUC/MIC and the reduction of bacteria in the urine was weak, with a coefficient of determination (r²) of 0.24. nih.govresearchgate.net This study also noted that increasing the size of a single dose was significantly correlated with bacterial eradication in the urine, a finding that supports the relevance of concentration-dependent killing. nih.govresearchgate.net

Conversely, an in vitro kinetic model studying nitrothis compound against common uropathogens, including E. coli, found that the AUC/MIC ratio had a poorer correlation with antibacterial activity compared to other parameters, especially when higher concentrations were tested. oup.com The correlation coefficients (R²) for the relationship between log(AUC/MIC) and the change in colony-forming units (Δcfu₀₋₂₄) and the area under the bactericidal curve (AUBC) were approximately 0.39 and 0.53, respectively. oup.comresearchgate.netnih.gov

It's important to note that nitrothis compound concentrates to a high degree in the urine, with concentrations approximately 100-fold greater than in plasma. nih.govresearchgate.net This high urinary concentration is a key factor in its therapeutic effect in the lower urinary tract. nih.gov

Interactive Data Table: Correlation of Nitrothis compound PK/PD Indices with Bacterial Eradication

PK/PD IndexOrganismModelCorrelation with Bacterial EradicationReference
AUC/MIC E. coliMurine UTI ModelWeak correlation (r² = 0.24) nih.govresearchgate.net
log(AUC/MIC) E. coliIn Vitro Kinetic ModelPoor correlation (R² ≈ 0.39 for Δcfu₀₋₂₄, R² ≈ 0.53 for AUBC) oup.comresearchgate.netnih.gov

Significance of Time Above MIC (T>MIC)

The percentage of time that the drug concentration remains above the MIC (%T>MIC) is a key pharmacodynamic parameter for time-dependent antibiotics. Research on nitrothis compound's relationship with T>MIC has presented conflicting results, suggesting its mode of action may be complex and possibly pathogen-dependent.

An in vitro kinetic model demonstrated that T>MIC was the pharmacokinetic/pharmacodynamic index that best correlated with the antibacterial activity of nitrothis compound against E. coli. oup.comdiva-portal.org The correlation coefficients (R²) for T>MIC with the reduction in colony-forming units over 24 hours (Δcfu₀₋₂₄) and the area under the bactericidal curve (AUBC) were approximately 0.83 and 0.67, respectively. oup.comresearchgate.netnih.gov This suggests that maintaining nitrothis compound concentrations above the MIC for a significant portion of the dosing interval is crucial for its efficacy against this common uropathogen. jemds.com

In contrast, a study utilizing a murine UTI model found no correlation between T>MIC and bacterial reduction in the urine. nih.govresearchgate.net This discrepancy between in vitro and in vivo findings highlights the complexities of translating laboratory results to clinical effectiveness.

Further research has indicated that nitrothis compound can exhibit different killing patterns against various bacteria. It has been shown to have concentration-dependent killing behavior against Enterobacter cloacae and time-dependent killing behavior against E. coli. researchgate.netnih.gov For E. coli, a bactericidal effect was observed after 12–16 hours at concentrations of ≥2 times the MIC. researchgate.netnih.gov

Interactive Data Table: Correlation of Nitrothis compound T>MIC with Bacterial Eradication in E. coli

ParameterCorrelation Coefficient (R²)ModelReference
Δcfu₀₋₂₄ ≈ 0.83In Vitro Kinetic Model oup.comresearchgate.netnih.gov
AUBC ≈ 0.67In Vitro Kinetic Model oup.comresearchgate.netnih.gov
Bacterial Reduction in Urine No correlation foundMurine UTI Model nih.govresearchgate.net

Clinical Efficacy and Comparative Studies

Systematic Reviews and Meta-Analyses of Randomized Controlled Trials (RCTs)

Systematic reviews and meta-analyses have consistently affirmed the efficacy of nitrofurantoin in treating uncomplicated lower UTIs. A comprehensive review of 27 controlled trials, encompassing 4807 patients, concluded that nitrothis compound demonstrates good clinical and microbiological efficacy against common uropathogens. oup.comnih.gov Clinical cure rates in these trials ranged from 79% to 92%. oup.comnih.gov Another systematic review of nine RCTs also found that nitrothis compound is at least comparable to other common treatments for uncomplicated UTIs in terms of both clinical and bacteriological cure. uniroma1.itresearchgate.netnih.gov

A meta-analysis of randomized controlled trials showed no significant difference in clinical cure rates between nitrothis compound and comparator antibiotics (risk ratio [RR] 0.99). oup.com However, this same analysis indicated a slight advantage for comparator drugs in terms of microbiological efficacy (RR 0.93). oup.comnih.gov For the prevention of recurrent UTIs, a meta-analysis of controlled trials demonstrated that nitrothis compound is effective compared to no prophylaxis (RR 0.38). nih.gov The prophylactic efficacy was found to be comparable to other antibacterial agents. nih.gov

It is important to note that many of the foundational studies on nitrothis compound were conducted several decades ago and may have a higher risk of bias compared to modern clinical trial standards. oup.comnih.govuniroma1.itresearchgate.netnih.gov

Efficacy in Uncomplicated Lower Urinary Tract Infections (UTIs)

Nitrothis compound is widely recognized as a first-line therapy for uncomplicated lower UTIs, particularly in women. nih.govakohiringa.co.nz Its effectiveness is attributed to its high concentration in the urine and its activity against a wide range of uropathogens.

In research settings, the clinical cure rates for nitrothis compound in the treatment of uncomplicated UTIs are consistently high. Studies have reported clinical cure rates ranging from 79% to 92%. oup.comnih.govnih.govresearchgate.net A systematic review of nine RCTs found clinical cure rates for nitrothis compound to be between 51% and 94%, with the variation depending on the duration of follow-up. uniroma1.itresearchgate.netnih.gov More recent studies have shown early clinical cure rates of 79% to 95%. oatext.com One study comparing a 5-day course of nitrothis compound to a 3-day course of trimethoprim-sulfamethoxazole found equivalent clinical cure rates. rxfiles.ca

The microbiological efficacy of nitrothis compound is also well-documented. Microbiological cure rates, defined by the eradication of the causative bacteria from the urine, have been reported to be between 80% and 92%. nih.gov A systematic review of nine RCTs reported bacteriological cure rates ranging from 61% to 92%. uniroma1.itresearchgate.netnih.gov Another review cited microbiological cure rates of 79% to 92%. oatext.com In a comparative study, post-treatment urine cultures showed bacterial growth in only 16.67% of patients treated with nitrothis compound, compared to 46.67% in the ciprofloxacin (B1669076) group, indicating significant bacteriological improvement with nitrothis compound. ijbcp.com A meta-analysis, however, suggested a slight advantage to comparator drugs in microbiological efficacy. oup.comnih.gov

Clinical Cure Rates in Research Settings

Comparative Efficacy Studies Against Other Antibacterial Agents

Nitrothis compound's efficacy has been extensively compared to other common antibacterial agents used for UTIs, including trimethoprim (B1683648)/sulfamethoxazole, fluoroquinolones, and fosfomycin (B1673569).

Nitrothis compound vs. Trimethoprim/Sulfamethoxazole (TMP-SMX) Studies have generally shown that a 5-day course of nitrothis compound is as effective as a 3-day course of TMP-SMX for treating acute UTIs in women. nih.govrxfiles.ca A meta-analysis of randomized controlled trials confirmed equivalence in clinical cure rates between nitrothis compound and TMP-SMX. oup.comnih.gov However, with increasing resistance to TMP-SMX among uropathogens, nitrothis compound is often considered a more reliable empirical choice. nih.gov For the prevention of recurrent UTIs in children, one study found nitrothis compound to be more effective than TMP-SMX. researchgate.net

Nitrothis compound vs. Fluoroquinolones Due to rising resistance and safety concerns, fluoroquinolones are no longer recommended as first-line therapy for uncomplicated UTIs. nih.govdovepress.com Comparative studies have shown nitrothis compound to be more efficacious than ciprofloxacin in treating UTIs, largely due to increasing antibiotic resistance among uropathogens to fluoroquinolones. ijbcp.com One study found that while both treatment regimens showed complete clinical response, symptom resolution was slightly faster with nitrothis compound. thepharmajournal.com Another study reported that antibiotic failure occurred in 25% of nitrothis compound-treated episodes in males, compared to 10% for ciprofloxacin. nih.gov

Comparator AgentClinical Efficacy FindingMicrobiological Efficacy FindingSupporting Citations
Trimethoprim/Sulfamethoxazole (TMP-SMX)Equivalent clinical cure rates for a 5-day course of nitrothis compound versus a 3-day course of TMP-SMX.Meta-analysis confirmed equivalence in microbiological efficacy. oup.comnih.govnih.govrxfiles.ca
Fluoroquinolones (e.g., Ciprofloxacin)Nitrothis compound is more efficacious due to increasing fluoroquinolone resistance. Symptom resolution may be quicker with nitrothis compound.Significantly better bacteriological improvement with nitrothis compound compared to ciprofloxacin. ijbcp.comijbcp.comthepharmajournal.com
FosfomycinSome studies show superior clinical resolution with nitrothis compound, while meta-analyses suggest no significant difference.Some studies show superior microbiological cure with nitrothis compound, while meta-analyses suggest no significant difference. mdpi.comharvard.edujwatch.orgnih.govnih.gov

Efficacy in Specific Patient Populations

The efficacy of nitrothis compound has also been evaluated in specific patient populations, including men, pregnant women, and children.

Males While data on the efficacy of nitrothis compound in men are more limited compared to women, it is increasingly being used due to rising resistance to other antibiotics. nih.gov One study in male veterans found that the effectiveness of nitrothis compound was influenced by the patient's creatinine (B1669602) clearance and the type of bacteria causing the UTI. nih.gov Another study reported an antibiotic failure rate of 25% for nitrothis compound in males with uncomplicated UTIs, which was higher than for ciprofloxacin (10%) and trimethoprim/sulfamethoxazole (14%). nih.gov Guidelines often recommend a longer treatment course of seven days for men compared to the typical five days for women. akohiringa.co.nzdroracle.ai

Pregnant Women Nitrothis compound is considered a first-line treatment for UTIs in pregnancy, particularly during the second trimester. droracle.aimedicinesinpregnancy.org It is generally avoided in the third trimester due to a small risk of hemolytic anemia in the newborn. medscape.com Studies have shown it to be safe and effective for treating both symptomatic UTIs and asymptomatic bacteriuria in pregnant women. droracle.aimedicinesinpregnancy.orgmedscape.com

Children Nitrothis compound is an effective treatment for lower UTIs in children and is also used for prophylaxis against recurrent infections. who.intmayoclinic.orgaafp.org It is considered a preferred antibiotic for prophylaxis due to lower rates of resistance development compared to other agents. aafp.org One study found nitrothis compound to be more effective than trimethoprim-sulfamethoxazole in preventing recurrent UTIs in children, especially in those aged 1-5 years. researchgate.net

Patient PopulationKey Efficacy FindingsSupporting Citations
MalesEfficacy influenced by creatinine clearance and pathogen type. Higher failure rates reported compared to some other antibiotics. nih.govnih.govdroracle.ai
Pregnant WomenConsidered a safe and effective first-line treatment, especially in the second trimester. droracle.aimedicinesinpregnancy.orgmedscape.com
ChildrenEffective for treatment and prophylaxis of lower UTIs. Preferred for prophylaxis due to low resistance development. More effective than TMP-SMX for preventing recurrence in some age groups. researchgate.netwho.intmayoclinic.orgaafp.org

Prophylactic Applications and Efficacy Research

Efficacy in Prevention of Recurrent Urinary Tract Infections

Nitrofurantoin is a well-established agent for the prevention of recurrent urinary tract infections (rUTIs). Its primary role in prophylaxis is to suppress the growth of uropathogens in the urinary tract, thereby reducing the frequency of infection episodes. Multiple studies and meta-analyses have confirmed its effectiveness. For instance, a systematic review and meta-analysis of placebo-controlled trials demonstrated that antibiotic prophylaxis, including with nitrothis compound, lowered the risk of developing a UTI by 85% compared to placebo. oup.comresearchgate.net

Continuous low-dose nitrothis compound has been shown to be effective for long-term prophylaxis, typically for periods of six to twelve months. nih.govauajournals.org This strategy helps maintain a sufficient urinary concentration of the drug to inhibit bacterial multiplication. Some research suggests that after prophylaxis is discontinued, there may be a continued protective effect, indicating a potential beneficial action beyond the treatment period. auajournals.org The efficacy of nitrothis compound is further supported by its relatively low rates of acquired resistance among common uropathogens like Escherichia coli, even after decades of use. akohiringa.co.nz

A study comparing 50 mg versus 100 mg daily doses for prophylaxis found no significant difference in the prevention of UTIs. nih.gov This suggests that the lower dose can be as effective while potentially offering a better safety profile. nih.gov

Prophylaxis in Specific Clinical Scenarios (e.g., Catheter-Associated UTIs, Post-Surgical)

The use of nitrothis compound prophylaxis extends to specific clinical situations that carry a higher risk of UTI, such as in patients with urinary catheters or those undergoing urological surgery.

Catheter-Associated UTIs (CAUTIs): The routine use of antibiotic prophylaxis to prevent CAUTI is generally not recommended for individuals with either short-term or long-term catheters. nice.org.uknice.org.uk However, its use may be considered in specific high-risk situations. For instance, some studies have shown that nitrothis compound can reduce the incidence of positive urine cultures and symptomatic UTIs in women with a suprapubic catheter following pelvic organ prolapse and/or urinary incontinence surgery. clinicaltrials.gov A clinical trial was designed to assess if nitrothis compound prophylaxis decreases symptomatic UTIs in patients requiring catheterization after pelvic reconstructive surgery. clinicaltrials.gov However, other evidence from a systematic review indicated that in non-surgical patients, the effect of antibiotic prophylaxis on reducing asymptomatic bacteriuria was inconsistent. nice.org.uk

Post-Surgical Prophylaxis: In the context of urological surgery, particularly procedures that breach the urinary tract mucosa like transurethral resection of the prostate (TURP), treating pre-existing asymptomatic bacteriuria is considered beneficial. uroweb.org Postoperatively, especially when prolonged catheterization is necessary, some urologists prescribe extended antibiotic prophylaxis, with nitrothis compound being a common choice. mdpi.com For example, a standardized protocol for patients undergoing urethroplasty included discharging them on nitrothis compound until catheter removal. mdpi.com However, there is no universal consensus, and research has not consistently shown a clear benefit for extended antibiotic prophylaxis in preventing symptomatic UTIs after such procedures. mdpi.com

Comparative Prophylactic Efficacy Studies

The effectiveness of nitrothis compound for UTI prophylaxis has been extensively compared with other antimicrobial agents and non-antibiotic options in numerous studies.

Comparisons with Other Antibiotics: Meta-analyses and direct head-to-head trials have generally found that the prophylactic efficacy of nitrothis compound is similar to other commonly used antibiotics. oup.comresearchgate.net

Trimethoprim-Sulfamethoxazole (TMP-SMX) and Trimethoprim (B1683648): Multiple reviews and studies have found no significant difference in the clinical or microbiological cure rates when comparing nitrothis compound with TMP-SMX or trimethoprim alone for UTI prevention in women. mdpi.com However, in pediatric populations, some studies have reported nitrothis compound to be more effective than TMP-SMX in preventing rUTIs, especially in children with urological abnormalities. scialert.netresearchgate.netimrpress.com A key advantage noted for nitrothis compound is that it tends to cause less emergence of resistant bacteria compared to TMP-SMX. scialert.netnih.gov

Fosfomycin (B1673569): A randomized controlled trial in a Pakistani population found that fosfomycin was more effective than nitrothis compound in preventing rUTIs at both six-week and three-month follow-ups. bcsrj.comresearchgate.net Recurrence rates at three months were 25% for fosfomycin versus 40% for nitrothis compound. bcsrj.comresearchgate.net

Fluoroquinolones (e.g., Norfloxacin): Comparative analyses have shown no significant difference in efficacy between nitrothis compound and norfloxacin (B1679917) for UTI prophylaxis. mdpi.com

Comparisons with Non-Antibiotic Prophylaxis:

Methenamine (B1676377) Hippurate: Studies comparing nitrothis compound with the urinary antiseptic methenamine hippurate have yielded mixed results. One trial concluded that while both were effective in reducing symptomatic attacks, nitrothis compound was more effective. auajournals.org A 2022 surveillance report by NICE cited evidence indicating that nitrothis compound significantly reduced UTI incidence compared to methenamine hippurate. nice.org.uk Conversely, the ALTAR trial found methenamine hippurate to be non-inferior to daily antibiotic prophylaxis, suggesting it is a viable alternative. akohiringa.co.nznice.org.ukbpac.org.nz

The following data tables provide an overview of findings from comparative efficacy studies.

Table 1: Nitrothis compound vs. Other Antibiotics for rUTI Prophylaxis

Comparator AgentPopulationKey Efficacy FindingsReference
Trimethoprim-Sulfamethoxazole (TMP-SMX)Adult WomenNo significant difference in clinical or microbiological cure rates. mdpi.com
Trimethoprim-Sulfamethoxazole (TMP-SMX)ChildrenNitrothis compound was more effective (36.2% recurrence vs. 63.8% with TMP-SMX). scialert.net
TrimethoprimChildren with Abnormal UrographyNitrothis compound was significantly more efficient in preventing recurrence. nih.gov
FosfomycinAdult WomenFosfomycin was more effective (25% recurrence vs. 40% with nitrothis compound at 3 months). researchgate.net
General Antibiotic Comparators (e.g., Norfloxacin, TMP-SMX)Adult WomenPooled analysis showed no difference in efficacy between nitrothis compound and comparators (RR 1.01). oup.com

Table 2: Nitrothis compound vs. Non-Antibiotic Prophylaxis for rUTI

Comparator AgentPopulationKey Efficacy FindingsReference
Methenamine HippurateAdults and ChildrenNitrothis compound significantly reduced UTI incidence compared to methenamine (35.8% vs 51.2%). nice.org.uk
Methenamine HippurateAdult WomenNitrothis compound was more effective in reducing symptomatic attacks. auajournals.org
Methenamine HippurateAdult WomenFound to be non-inferior to daily antibiotic prophylaxis in the ALTAR trial. akohiringa.co.nznice.org.uk
PlaceboAdultsAntibiotic prophylaxis (including nitrothis compound) led to an 85% lower risk of UTI vs. placebo. oup.comresearchgate.net

Adverse Event Research and Mechanisms of Toxicity

Gastrointestinal Adverse Events and Underlying Mechanisms

The most frequently reported adverse effects of nitrofurantoin are gastrointestinal in nature. medcentral.comnih.gov These events are generally dose-related and can often be mitigated by reducing the dosage or administering the drug with food or milk. medcentral.com

Common Gastrointestinal Adverse Events:

Nausea medcentral.comwikipedia.org

Flatulence medcentral.comwikipedia.org

Vomiting medcentral.comnih.gov

Anorexia medcentral.comnih.gov

Diarrhea medcentral.comnih.govwikipedia.org

Dyspepsia medcentral.com

Abdominal pain medcentral.comnih.gov

Constipation medcentral.comwikipedia.org

The administration of nitrothis compound as macrocrystals, as opposed to microcrystals, appears to be associated with a lower incidence of nausea and vomiting in some patients. medcentral.com While the precise mechanisms for these common gastrointestinal disturbances are not fully elucidated, they are thought to be related to direct irritation of the gastrointestinal mucosa.

Less common, but more severe, gastrointestinal complications include sialadenitis (inflammation of the salivary glands) and pancreatitis. rxlist.com There have also been sporadic reports of pseudomembranous colitis, a condition characterized by severe inflammation of the colon, which can occur during or after treatment with nitrothis compound. rxlist.commedsafe.govt.nz

Pulmonary Toxicity: Mechanisms and Clinical Presentations

Nitrothis compound-induced pulmonary toxicity is a significant, albeit rare, adverse effect that can manifest in acute, subacute, or chronic forms. mdpi.comresearchgate.netnih.gov The underlying pathophysiology is believed to involve a combination of immune-mediated hypersensitivity reactions and direct cytotoxic effects on lung tissue. mdpi.comresearchgate.netnih.govdntb.gov.ua

Acute pulmonary reactions are the most common form of nitrothis compound-induced lung injury and are largely considered to be a hypersensitivity reaction. medsafe.govt.nzpatientcareonline.comconsultant360.comarcjournals.org These reactions can develop within hours to weeks of initiating therapy. mdpi.compatientcareonline.comconsultant360.com Symptoms often include fever, cough, dyspnea (shortness of breath), and chest pain. wikipedia.orgmdpi.commedsafe.govt.nz

The proposed immune-mediated mechanisms include:

Type III Hypersensitivity (Arthus Reaction): This is considered a primary mechanism for the acute form, involving the formation and deposition of immune complexes in the lung tissue. mdpi.com

Other Hypersensitivity Reactions: Evidence also suggests the involvement of Type II (cytotoxic) and Type IV (cell-mediated) hypersensitivity reactions. mdpi.com

Eosinophilia: A significant number of patients with acute pulmonary toxicity exhibit peripheral blood eosinophilia, which is a hallmark of a hypersensitivity reaction. mdpi.compatientcareonline.comconsultant360.com Increased levels of eosinophils and serum immunoglobulin E have been observed, indicating an inflammatory response that intensifies tissue injury. mdpi.com

Chronic pulmonary toxicity typically develops after prolonged use of nitrothis compound, often six months or longer. wikipedia.orgmedsafe.govt.nz It presents more insidiously with progressive dyspnea and a dry cough. medsafe.govt.nz This form of toxicity can lead to serious and sometimes irreversible conditions like interstitial lung disease and pulmonary fibrosis. mdpi.comresearchgate.netnih.govmedsafe.govt.nz

The mechanisms driving chronic lung injury are thought to be different from the acute form and may involve:

Direct Toxicity: The chronic form is less clearly linked to hypersensitivity and is thought to be a result of direct, and possibly dose-dependent, toxicity from nitrothis compound metabolites. medsafe.govt.nzpatientcareonline.comconsultant360.com

Fibroblast Proliferation: Chronic exposure to the drug can lead to the proliferation of fibroblasts and the deposition of extracellular matrix, key processes in the development of fibrosis. mdpi.comresearchgate.net

Cell-Mediated or Toxic Response: The development of chronic interstitial lung disease is believed to be a cell-mediated or toxic response to the medication. medsafe.govt.nz

A central mechanism implicated in both acute and chronic pulmonary toxicity is oxidative stress. mdpi.comresearchgate.netnih.gov Nitrothis compound metabolism can generate reactive oxygen species (ROS). mdpi.com This leads to:

Lipid Peroxidation: Damage to cell membranes. mdpi.com

Protein Denaturation: Alteration of protein structure and function. mdpi.com

DNA Damage: Genetic material is compromised. mdpi.com

This oxidative damage contributes to cellular injury in the lung epithelium and triggers inflammatory pathways, including the release of cytokines and infiltration of leukocytes. mdpi.comresearchgate.net In vitro studies have shown that nitrothis compound can produce toxic metabolites in the presence of oxygen and lung microsomes, which can directly cause lung injury leading to interstitial fibrosis. patientcareonline.comconsultant360.comnih.govspringermedizin.de

Chronic Interstitial Lung Disease and Fibrotic Processes

Hepatotoxicity: Mechanisms and Manifestations

Nitrothis compound-induced liver injury is a rare but potentially severe adverse event. nih.govresearchgate.net The presentation can range from acute, self-limiting hepatitis to chronic active hepatitis, and in some cases, severe hepatic necrosis and fatalities have been reported. medcentral.commedsafe.govt.nzdroracle.ai

The mechanisms of hepatotoxicity are not fully understood but are thought to involve either an immunologic process or a direct cytotoxic reaction. researchgate.netdroracle.ai

Immune-Mediated Hepatitis: Many cases of nitrothis compound-induced hepatotoxicity exhibit features of an autoimmune reaction. medsafe.govt.nznih.gov This can include the presence of antinuclear and anti-smooth muscle antibodies. nih.gov Some research suggests a possible link with certain HLA genotypes, such as HLA-DR6 and DR2. nih.gov

Direct Cytotoxic Reaction: The metabolism of nitrothis compound produces reactive intermediates and oxidative free radicals that can directly damage hepatocytes (liver cells). nih.govdroracle.ai

Clinical Manifestations:

Acute Hepatitis: This form typically occurs with short-term use and can present with symptoms like fever, rash, and jaundice. medcentral.comnih.gov

Chronic Active Hepatitis: This is more often associated with long-term therapy and can develop insidiously, potentially leading to cirrhosis if not recognized. medcentral.comnih.govnih.govresearchgate.net

Neurological Adverse Events

The most significant neurological adverse effect of nitrothis compound is peripheral polyneuropathy, which can be severe, irreversible, and potentially fatal. medcentral.commedsafe.govt.nzmedsafe.govt.nz The initial symptoms often include paresthesia (numbness and tingling) and dysesthesia (abnormal sensation), particularly in the lower extremities. medcentral.com These can progress to muscle weakness and wasting. medcentral.com

Other, less frequent, neurological adverse events that have been reported include: medcentral.comnih.gov

Headache (the most common neurological side effect) medcentral.comwikipedia.org

Dizziness medcentral.comnih.gov

Nystagmus (involuntary eye movement) medcentral.com

Vertigo medcentral.comnih.gov

Drowsiness medcentral.comwikipedia.org

Asthenia (weakness) medcentral.com

Reversible intracranial hypertension medcentral.com

Cerebellar dysfunction medcentral.comnih.gov

Retrobulbar neuritis (inflammation of the optic nerve) medcentral.com

Trigeminal neuralgia medcentral.com

The risk of developing peripheral neuropathy is increased in patients with impaired renal function, anemia, diabetes mellitus, electrolyte imbalance, vitamin B deficiency, or other debilitating diseases. medsafe.govt.nzmedsafe.govt.nz

Research on Risk Factors for Severe Adverse Events

Research into the risk factors for severe adverse events associated with nitrothis compound has identified several key predisposing conditions and patient characteristics. These factors can increase the likelihood of toxicities, including pulmonary, hepatic, and neurological damage.

Detailed Research Findings

Age and Sex: Advanced age is a significant risk factor for nitrothis compound-induced adverse events, which may be linked to a natural decline in renal function. rupahealth.comnih.gov A retrospective cohort study involving 13,421 patients aged 65 and older found that the risk of lung injury increased with age. dynamed.com Specifically, individuals aged 75–84 years and those 85 years and older had a significantly higher risk compared to those aged 65–74. dynamed.commdpi.com Conversely, the same study found that male sex was not significantly associated with an increased risk of lung injury when compared to females. dynamed.commdpi.com Chronic nitrothis compound-induced pulmonary toxicity is most commonly observed in older women, which is partly attributed to the higher prevalence of urinary tract infections (UTIs) in this demographic, with a median age of 60 to 70 years. mdpi.com Similarly, nitrothis compound-induced autoimmune hepatitis shows a pronounced female predominance (86–100%), with a substantial percentage of cases (38.5%) occurring in patients over 65 years old. karger.com

Duration of Use: The length of nitrothis compound therapy is a critical risk factor, particularly for chronic adverse reactions. medsafe.govt.nz Chronic exposure to nitrothis compound is associated with a 53% greater risk of lung injury compared to acute use. mdpi.com Chronic pulmonary reactions are often insidious and typically develop after six months or more of continuous therapy. medsafe.govt.nz Similarly, the risk of hepatic adverse reactions increases with prolonged use. medsafe.govt.nz Chronic hepatitis associated with nitrothis compound occurs in 85% of cases after at least six months of treatment. nih.gov

Renal Function: Impaired renal function is a well-established risk factor for nitrothis compound toxicity. medsafe.govt.nzmedsafe.govt.nz Reduced renal clearance can lead to systemic accumulation of the drug and its metabolites, increasing the risk of adverse effects such as peripheral neuropathy and pulmonary toxicity. medsafe.govt.nzdroracle.ai Nitrothis compound is contraindicated in patients with an estimated glomerular filtration rate (eGFR) below certain thresholds (e.g., <45 ml/min/1.73m² or <60 mL/minute/1.73 m²), as this not only heightens the risk of toxicity but also diminishes the drug's efficacy due to insufficient concentration in the urine. medsafe.govt.nzwww.gov.uk One study noted a significant association between renal impairment (<50 ml/min/1.73 m²) and pulmonary adverse events that required hospitalization. gpnotebook.com

Genetic Predisposition: Genetic factors can also predispose individuals to nitrothis compound-induced toxicity. A deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD) is a known risk factor for hemolytic anemia when taking nitrothis compound. medsafe.govt.nznih.gov This is because G6PD deficient individuals already have an increased level of cellular free radicals, which is exacerbated by nitrothis compound, leading to hemolysis. mdpi.com There is also evidence to suggest a genetic predisposition to nitrothis compound-induced autoimmune hepatitis, with a possible link to the HLA-B8 antigen, which may be a marker for enhanced immune responsiveness. nih.govcfp.canih.gov Furthermore, research into the genetic basis of nitrothis compound resistance in bacteria like E. coli has identified mutations in genes such as nfsA, nfsB, and ribE, which encode for nitroreductases. biorxiv.orgmdpi.com

Pre-existing Conditions: Certain underlying diseases can increase the risk of developing severe adverse events with nitrothis compound. These include pre-existing respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) for pulmonary toxicity. mdpi.com For peripheral neuropathy, risk factors include not only renal impairment but also anemia, diabetes mellitus, electrolyte imbalance, vitamin B deficiency, and other debilitating diseases. medsafe.govt.nzdroracle.ai

Data Tables

Table 1: Age and Duration of Use as Risk Factors for Nitrothis compound-Induced Lung Injury
Risk FactorComparison GroupAdjusted Risk Ratio (RR)95% Confidence Interval (CI)Source
Age 75–84 yearsAge 65–74 years1.431.17–1.75 dynamed.com
Age ≥ 85 yearsAge 65–74 years1.811.37–2.4 dynamed.com
Treatment Duration ≥ 14 daysShorter DurationNot specifiedNot specified dynamed.com
Chronic UseAcute Use53% greater riskNot specified mdpi.com
Table 2: Analysis of 921 Adverse Reaction Reports for Nitrothis compound (1966-1976)
Type of Adverse ReactionPercentage of ReportsSource
Acute Pulmonary Reactions43% nih.gov
Allergic Reactions42% nih.gov
Chronic Pulmonary Reactions15% (combined) nih.gov
Liver Damage
Blood Dyscrasias
Neuropathy

Drug Interaction Research

Interactions Affecting Pharmacokinetic or Pharmacodynamic Profiles

Several substances can interact with nitrofurantoin, altering its absorption, excretion, and ultimately its concentration in the body and urine. These interactions can impact both its effectiveness and the risk of side effects.

Pharmacokinetic Interactions:

Antacids: Concurrent use of antacids containing magnesium trisilicate (B10819215) can reduce both the rate and extent of nitrothis compound absorption. fda.govfda.govsinglecare.comebmconsult.com The likely mechanism is the adsorption of nitrothis compound onto the surface of magnesium trisilicate, making it less available for absorption into the bloodstream. fda.govfda.govgoodrx.com This can lead to lower than intended doses and potentially unresolved urinary tract infections. singlecare.com

Uricosuric Agents: Drugs like probenecid (B1678239) and sulfinpyrazone, used to treat gout, can inhibit the renal tubular secretion of nitrothis compound. medcentral.comfda.govdrugs.commedicinesinformation.co.nz This action leads to increased levels of nitrothis compound in the blood and decreased concentrations in the urinary tract. medcentral.comsinglecare.comgoodrx.com The elevated serum levels may increase the risk of toxicity, while the reduced urinary concentration can diminish its effectiveness as a urinary tract antibacterial. medcentral.comsinglecare.comebmconsult.comdrugs.com

Food: The bioavailability of nitrothis compound can be increased by approximately 40% when administered with food. fda.govnih.gov Taking nitrothis compound with food or agents that delay gastric emptying can enhance its absorption. fda.govmedicines.org.uk

Pharmacodynamic Interactions:

Fluconazole: Taking fluconazole, an antifungal medication, with nitrothis compound may increase the risk of serious lung and liver toxicity. singlecare.com

Anesthetics: Caution is advised when using anesthetics such as lidocaine, bupivacaine, and tetracaine (B1683103) with nitrothis compound, as it may heighten the risk of a rare but serious condition called methemoglobinemia. singlecare.com

Table 2: Interactions Affecting Nitrothis compound's Pharmacokinetic and Pharmacodynamic Profile

Interacting Agent Effect on Nitrothis compound Mechanism of Interaction Clinical Implication
Magnesium Trisilicate (Antacid) Decreased absorption fda.govfda.govsinglecare.comebmconsult.com Adsorption of nitrothis compound onto the antacid's surface fda.govfda.govgoodrx.com Reduced therapeutic effect singlecare.com
Probenecid and Sulfinpyrazone (Uricosuric Agents) Increased serum levels, decreased urinary levels medcentral.comsinglecare.comgoodrx.com Inhibition of renal tubular secretion medcentral.comfda.govdrugs.commedicinesinformation.co.nz Increased risk of toxicity and decreased efficacy medcentral.comsinglecare.comebmconsult.comdrugs.com
Food Increased bioavailability fda.govnih.gov Enhanced absorption fda.govmedicines.org.uk Improved therapeutic effect
Fluconazole Increased risk of toxicity Potential for additive lung and liver toxicity singlecare.com Increased risk of adverse effects singlecare.com
Anesthetics (e.g., lidocaine, bupivacaine) Increased risk of methemoglobinemia singlecare.com Not specified Increased risk of a serious blood disorder singlecare.com

Research Methodologies and Models in Nitrofurantoin Studies

In Vitro Studies and Susceptibility Testing

In vitro studies are fundamental for characterizing the antimicrobial activity of nitrofurantoin and for monitoring the emergence of resistance. These laboratory-based assessments provide essential data on the drug's effectiveness against various pathogens. mdpi.comresearchgate.netresearchgate.net

Standardized methods, such as broth microdilution and disk diffusion, are employed to determine the susceptibility of bacterial isolates to nitrothis compound. mdpi.com The broth microdilution method, for instance, involves exposing bacteria to a series of twofold dilutions of the antibiotic to identify the minimum concentration that inhibits visible growth. mdpi.com These tests are typically performed in accordance with guidelines from organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST). mdpi.com

In vitro models also allow for the investigation of synergistic effects when nitrothis compound is combined with other antibiotics. For example, checkerboard and time-kill assays have been used to demonstrate a synergistic relationship between nitrothis compound and amikacin (B45834) against multidrug-resistant Escherichia coli (E. coli). Similarly, the combination of nitrothis compound with zidovudine (B1683550) has been shown to inhibit biofilm formation and clear mature biofilms of Klebsiella pneumoniae. asm.org

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is a critical parameter in susceptibility testing, representing the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. researchgate.neteur.nl For nitrothis compound, MICs are typically determined using the broth microdilution method. mdpi.comasm.org

Studies have reported varying MIC ranges for nitrothis compound against different uropathogens. For instance, against clinical isolates of multidrug-resistant uropathogenic E. coli, MICs for nitrothis compound have been found to range from 8 to 32 mg/L. In another study, the MIC90 (the concentration at which 90% of isolates are inhibited) of nitrothis compound against E. coli was 16 μg/mL. nih.gov For Enterococcus species, 88% of isolates have been shown to be susceptible to nitrothis compound. researchgate.netnih.gov

It is important to note that the interpretation of MIC values can sometimes differ between methods. Discrepancies have been observed where the broth microdilution method classified a strain as "resistant" while the disc diffusion method classified it as "susceptible," suggesting a need for potential revision of breakpoints. mdpi.com

OrganismNitrothis compound MIC Range (mg/L)Reference
Multidrug-resistant Uropathogenic E. coli8 - 32
E. coli (clinical isolates)1 - 128 nih.gov
S. pseudintermedius (canine isolates)4 - 16 nih.gov
E. faecium (canine isolates)32 - 512 nih.gov
Enterobacteriaceae16 - 64 core.ac.uk
Gram-positive cocci8 - 64 core.ac.uk

Growth Rate Analysis of Resistant Strains

A key aspect of understanding the clinical relevance of antibiotic resistance is assessing the "fitness cost" associated with resistance-conferring mutations. This is often evaluated by comparing the growth rates of resistant strains to their susceptible counterparts in the absence of the antibiotic.

Studies on nitrothis compound-resistant E. coli have indicated that resistance often comes at a biological cost. Spontaneous resistant mutants have shown a reduction in growth rate compared to the susceptible parent strain. nih.gov One study reported that the average growth rate of resistant clinical isolates was approximately 6% lower than that of susceptible strains. nih.gov Another analysis identified a 2%-10% slower doubling time for nitrothis compound-resistant strains compared to sensitive ones, although this difference was not always statistically significant. nih.govnih.govbiorxiv.orgresearchgate.netoup.com

Strain TypeRelative Growth Rate/Doubling TimeKey FindingReference
Nitrothis compound-resistant E. coli~6% lower growth rateResistance confers a fitness cost. nih.gov
Nitrothis compound-resistant E. coli2-10% slower doubling timeNo significant fitness advantage in the absence of the drug. nih.govnih.govbiorxiv.orgresearchgate.netoup.com
Nitrothis compound-resistant E. coli3-6% slower growth rateFitness cost may impact the establishment of resistant isolates. nih.govresearchgate.netoup.com

In Vivo Animal Models

In vivo animal models are crucial for evaluating the efficacy of nitrothis compound in a physiological setting that mimics human infections. These models allow researchers to study the pharmacokinetics and pharmacodynamics of the drug and its impact on bacterial clearance in various organs.

Murine Urinary Tract Infection Models

The murine (mouse) urinary tract infection (UTI) model is a widely used and valuable tool for studying uropathogens and the effectiveness of antimicrobial treatments. asm.orgnih.govasm.org This model is desirable because the structure and cellular composition of the mouse bladder are similar to that of the human bladder. eur.nl The typical procedure involves the transurethral inoculation of a bacterial suspension into the bladder of the mouse. asm.org

Studies using this model have demonstrated the in vivo efficacy of nitrothis compound against E. coli, including ciprofloxacin-resistant strains. nih.govresearchgate.net For instance, research has shown that nitrothis compound can effectively reduce bacterial counts in the kidneys of infected mice. nih.govresearchgate.net The murine UTI model has also been employed to assess the therapeutic effects of nitrothis compound in combination with other drugs, such as zidovudine, against multidrug-resistant Klebsiella pneumoniae. asm.orgasm.org

Evaluation of Bacterial Load Reduction in Organs

A primary outcome measure in in vivo studies is the reduction of the bacterial load in infected organs, typically the bladder and kidneys. Following treatment with nitrothis compound, these organs are harvested, homogenized, and plated to enumerate the number of viable bacterial cells (colony-forming units or CFUs).

In murine UTI models, treatment with nitrothis compound has been shown to significantly decrease the colony counts of pathogens in the bladder and kidneys. asm.orgnih.govasm.org For example, a study demonstrated that nitrothis compound at doses of 30 mg/kg and 100 mg/kg reduced the count of viable E. coli cells in the kidney. nih.govresearchgate.net Combination therapy of nitrothis compound with zidovudine also resulted in decreased colony counts in multiple tissues of mice infected with K. pneumoniae. asm.orgasm.org

Assessment of in vivo Fitness of Resistant Strains

Murine UTI models are also instrumental in assessing the in vivo fitness of antibiotic-resistant bacterial strains. This involves comparing the ability of resistant and susceptible strains to colonize and persist within the urinary tract of the host.

Research has shown that nitrothis compound-resistant E. coli strains, often with mutations in the nfsA gene, exhibit lower growth and fitness in the mouse UTI model compared to their parent strains. nih.govresearchgate.net This suggests that the fitness cost associated with nitrothis compound resistance, observed in in vitro studies, translates to a reduced ability to thrive in a host environment. nih.govresearchgate.net This diminished in vivo fitness is a likely contributor to the sustained low levels of clinical resistance to nitrothis compound. oup.comresearchgate.net

Clinical Trial Design and Methodological Considerations in Nitrothis compound Studies

The evaluation of nitrothis compound's efficacy and role in treating urinary tract infections (UTIs) is built upon various clinical trial designs and research methodologies. These studies provide the evidence base for its clinical use, comparing it against placebos and other antibiotics.

Randomized Controlled Trials (RCTs) and Observational Cohort Studies

Randomized controlled trials (RCTs) are a cornerstone in assessing the effectiveness of nitrothis compound. These studies involve the random assignment of participants to either a treatment group (receiving nitrothis compound) or a control group (receiving a placebo or another antibiotic). One such placebo-controlled RCT conducted in a general practice setting aimed to measure the short-term effects of nitrothis compound in non-pregnant women with symptoms of uncomplicated lower UTI. nih.gov In this trial, patients were randomized to receive either nitrothis compound or a placebo for three days. nih.gov The results demonstrated that nitrothis compound was significantly more effective than the placebo in achieving both bacteriological cure and symptomatic relief within this short timeframe. nih.gov After three days, the bacteriological cure rate was 81% (21 out of 26) in the nitrothis compound group compared to 20% (5 out of 25) in the placebo group. nih.gov

Other RCTs have compared nitrothis compound to different antibiotics. These trials are often designed as double-blind, single-blind, or open-label studies. karger.com Common comparators include trimethoprim-sulfamethoxazole and fosfomycin (B1673569) tromethamine. karger.com The findings from these comparative trials generally indicate that nitrothis compound has at least a comparable clinical and bacteriological cure rate to other common treatments for uncomplicated UTIs. uniroma1.itnih.gov For instance, some studies have shown no significant difference in clinical cure rates between nitrothis compound and trimethoprim-sulfamethoxazole. uniroma1.it

Observational cohort studies provide real-world evidence on treatment outcomes. A retrospective observational cohort study using routine healthcare data from primary care practices in the Netherlands investigated treatment failure rates for uncomplicated UTIs in males. bjgp.orgbjgp.orgnih.gov This study found that nitrothis compound was prescribed in 56% of uncomplicated UTI cases. nih.gov However, the antibiotic failure rate for nitrothis compound was 25%, which was higher than that for ciprofloxacin (B1669076) (10%), amoxicillin/clavulanic acid (20%), and trimethoprim (B1683648)/sulfamethoxazole (14%). bjgp.orgnih.gov The study also noted that the failure fraction for nitrothis compound increased with the age of the patient. bjgp.orgnih.gov

Study TypeComparisonKey Methodological FeaturePrimary OutcomeResult
Randomized Controlled Trial Nitrothis compound vs. PlaceboDouble-blind, placebo-controlled design in women with uncomplicated UTI. nih.govBacteriological Cure Rate at Day 3Nitrothis compound: 81% vs. Placebo: 20%. nih.gov
Observational Cohort Study Nitrothis compound vs. Other AntibioticsRetrospective analysis of routine primary care data in males with uncomplicated UTI. bjgp.orgnih.govAntibiotic Treatment FailureNitrothis compound: 25%, Ciprofloxacin: 10%, Amoxicillin/clavulanic acid: 20%. bjgp.orgnih.gov

Systematic Reviews and Meta-Analyses

To synthesize the evidence from numerous individual studies, researchers conduct systematic reviews and meta-analyses. These reviews collect and critically appraise all available controlled clinical trials on a specific topic. A 2015 systematic review and meta-analysis examined 27 controlled trials published between 1946 and 2014, encompassing 4,807 patients, to evaluate nitrothis compound's efficacy for lower UTIs. nih.govoup.comoup.com

The findings from this comprehensive review indicated that nitrothis compound demonstrates good clinical and microbiological efficacy against common uropathogens, with clinical cure rates reported to be between 79% and 92%. nih.govoup.comresearchgate.net The meta-analysis of RCTs confirmed that nitrothis compound had equivalent clinical cure rates when compared to other antibiotics like trimethoprim/sulfamethoxazole, ciprofloxacin, and amoxicillin. nih.govoup.com However, it also revealed a slight advantage for the comparator drugs in terms of microbiological efficacy. nih.govoup.com

Another systematic review focusing on nitrothis compound for UTI prophylaxis analyzed 26 controlled trials. eur.nl The meta-analysis showed that when compared with no prophylaxis, nitrothis compound is effective in preventing UTIs. eur.nl An updated systematic review of nine RCTs, while noting the generally poor quality and high risk of bias in the available literature, also concluded that existing evidence suggests nitrothis compound is at least comparable to other common treatments for uncomplicated UTIs in terms of clinical and bacteriological cure. karger.comuniroma1.itnih.govresearchgate.net These reviews consistently highlight that while nitrothis compound is a reliable agent, much of the foundational research was conducted decades ago, and there is a need for more modern, methodologically robust, large-scale RCTs. uniroma1.itnih.gov

Review TypeNumber of Studies IncludedKey Finding on EfficacyKey Finding on Comparison
Systematic Review & Meta-Analysis (2015) 27 controlled trials (4,807 patients). nih.govoup.comClinical cure rates of 79%-92%. nih.govoup.comEquivalent clinical cure to comparators (e.g., TMP/SMX, ciprofloxacin), but slightly lower microbiological cure. nih.govoup.com
Systematic Review & Meta-Analysis (Prophylaxis) 26 controlled trials (3,052 patients). eur.nlEffective in preventing UTI compared to no prophylaxis (Risk Ratio 0.38). eur.nlProphylactic efficacy is comparable to other antibacterials. eur.nl
Systematic Review (2021) 9 RCTs. karger.comuniroma1.itClinical cure rates ranged from 51% to 94%; bacteriological cure rates from 61% to 92%. karger.comuniroma1.itEvidence suggests nitrothis compound is at least comparable to other treatments, though data is sparse and has a high risk of bias. uniroma1.itnih.gov

Pharmacokinetic/Pharmacodynamic Clinical Trials

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for optimizing dosing regimens by examining the relationship between drug concentration in the body and its antimicrobial effect. eur.nl Despite nitrothis compound's long history of use, detailed PK/PD data are relatively scarce, and many current dosing regimens were established before modern, robust testing approaches became standard. eur.nloup.com

PK studies in healthy female volunteers have been conducted to reassess the plasma and urinary pharmacokinetic profiles of macrocrystalline nitrothis compound under different common dosing regimens. oup.com These trials involve collecting blood and urine samples at steady-state to be analyzed using techniques like UPLC (Ultra Performance Liquid Chromatography). oup.com Such studies have found that plasma concentrations of nitrothis compound are generally low. oup.com The urinary excretion of the drug does not appear to be linearly related to the administered dose, as different dosing regimens can result in comparable urinary concentrations. eur.nl

PD studies aim to identify the index that best correlates with nitrothis compound's antibacterial effect. nih.gov In vitro kinetic models are used to simulate the time-concentration profiles of the drug in human urine and observe its effect on various uropathogens over time. nih.govresearchgate.net Time-kill curve experiments have shown that nitrothis compound exhibits a bactericidal effect against common UTI pathogens like Escherichia coli, Staphylococcus saprophyticus, and Enterococcus faecium. nih.gov Research indicates that the time the drug concentration remains above the Minimum Inhibitory Concentration (T>MIC) is the PD parameter that best correlates with its antibacterial activity, rather than the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). nih.gov

Molecular and Genetic Research Techniques

The rise of antimicrobial resistance has necessitated the use of advanced molecular and genetic techniques to understand the mechanisms by which bacteria, particularly Enterobacteriaceae, become resistant to nitrothis compound.

Comparative Genomics and Whole-Genome Sequencing

Comparative genomics and whole-genome sequencing (WGS) have become invaluable tools for investigating the genetic basis of nitrothis compound resistance. tandfonline.comnih.gov These techniques allow researchers to compare the entire genetic makeup of resistant bacterial isolates to that of susceptible ones, identifying specific mutations, gene loss, or acquisition of resistance genes. biorxiv.orgnih.gov

Studies using WGS on clinical isolates of Escherichia coli and Klebsiella pneumoniae have successfully identified various mutations that confer high-level resistance to nitrothis compound. tandfonline.comnih.govasm.org For example, WGS analysis of highly resistant K. pneumoniae mutants revealed modified expression of genes related to membrane transport and nitroreductase activity. nih.govasm.org In E. coli, WGS surveys of isolates from community urine samples have pinpointed a wide variety of mutations in key genes, noting significant random genetic drift, which makes predicting resistance from sequence data alone challenging without functional assays. biorxiv.orgnih.govbiorxiv.org

These genomic studies have shown that resistance often emerges locally and independently through various species- and clone-specific mutations. tandfonline.comnih.gov Global phylogenomics, which studies the evolutionary relationships of organisms through genomic data, has supported this finding. tandfonline.com Comparative genomics has also been instrumental in identifying that loss-of-function mutations in specific chromosomal genes are a primary mechanism of resistance. scienceopen.com

Gene Amplification and Sequencing (e.g., nfsA, nfsB, ribE, oqxAB)

Specific genes are known to be critical in the development of nitrothis compound resistance. Gene amplification techniques, such as the Polymerase Chain Reaction (PCR), and subsequent DNA sequencing are used to screen for and characterize mutations within these target genes. jcdr.netdovepress.commdpi.com

The primary mechanism of nitrothis compound resistance involves the inactivation of two oxygen-insensitive nitroreductase enzymes, encoded by the chromosomal genes nfsA and nfsB . nih.govbiorxiv.orgresearchgate.net These enzymes are responsible for activating nitrothis compound into its toxic, antibacterial form within the bacterial cell. researchgate.net Gene sequencing has identified numerous deleterious mutations, including point mutations (missense and nonsense), frameshifts, and interruptions by insertion sequences, that lead to a loss of function in NfsA and NfsB. nih.govresearchgate.netmicrobiologyresearch.org Stepwise mutations, where an initial mutation in nfsA is followed by a mutation in nfsB, can lead to high-level resistance. nih.govmcmaster.ca

Mutations in the ribE gene, which encodes for lumazine (B192210) synthase involved in riboflavin (B1680620) biosynthesis, have also been associated with nitrothis compound resistance. asm.orgscienceopen.combiorxiv.org Flavin mononucleotide, a product of this pathway, is a crucial cofactor for the NfsA and NfsB nitroreductases. scienceopen.combio-conferences.org Deletions or mutations in ribE can therefore indirectly lead to resistance by reducing the activity of these enzymes. asm.orgscienceopen.com

In addition to chromosomal mutations, the acquisition of the plasmid-mediated multidrug efflux pump encoded by the oqxAB gene complex has been identified as another resistance mechanism. biorxiv.orgmicrobiologyresearch.orgnih.gov This pump can actively transport nitrothis compound out of the bacterial cell. dovepress.com However, studies on large collections of E. coli genomes from the UK have found that the prevalence of oqxAB is extremely low, suggesting that mutations in nfsA and nfsB are the predominant causes of resistance in that population. nih.govbiorxiv.orgmicrobiologyresearch.org

Gene(s)FunctionRole in ResistanceResearch Technique
nfsA , nfsB Encode oxygen-insensitive nitroreductases that activate nitrothis compound. nih.govresearchgate.netLoss-of-function mutations (point mutations, frameshifts, insertions) prevent drug activation, leading to resistance. nih.govresearchgate.netPCR, Gene Sequencing, WGS. jcdr.netnih.gov
ribE Encodes lumazine synthase, involved in the biosynthesis of a cofactor (flavin mononucleotide) for NfsA/NfsB. asm.orgscienceopen.comMutations can reduce the activity of NfsA/NfsB by limiting the availability of their essential cofactor. asm.orgscienceopen.comGene Sequencing, Comparative Genomics. mdpi.commicrobiologyresearch.org
oqxAB Encodes a multidrug resistance efflux pump. biorxiv.orgnih.govAcquired, plasmid-mediated genes can pump nitrothis compound out of the cell, reducing its intracellular concentration. dovepress.comnih.govPCR, WGS. mdpi.comnih.gov

Emerging Research Areas and Future Directions

Optimizing Pharmacokinetic/Pharmacodynamic Parameters for Enhanced Efficacy and Reduced Resistance

Despite its use for over 60 years, there is still a need to optimize nitrofurantoin's pharmacokinetic (PK) and pharmacodynamic (PD) parameters to enhance its effectiveness and minimize the risk of resistance. oup.comoup.comeur.nl Research in this area is crucial as the use of nitrothis compound has increased. oup.com

Current research focuses on several key aspects:

Dose Optimization: Studies are re-evaluating current dosing regimens to ensure they achieve optimal therapeutic concentrations in the urine while minimizing systemic exposure. oup.comeur.nl The relationship between drug exposure and clinical response is not yet fully understood, and different formulations with varying crystal sizes can lead to different PK properties. eur.nl

Time-Dependent Activity: Nitrothis compound is primarily a time-dependent antibiotic, meaning its efficacy is best correlated with the time that drug concentrations remain above the minimum inhibitory concentration (MIC) of the pathogen. tandfonline.com Further research is needed to define the optimal T>MIC for various uropathogens to prevent treatment failure, especially for bacteria with higher MIC values. tandfonline.com

Activity Against Resistant Strains: The pharmacodynamic properties of nitrothis compound against extended-spectrum beta-lactamase (ESBL)-producing bacteria are being investigated. oup.com Interestingly, nitrothis compound has shown different killing patterns against different bacterial species, irrespective of their ESBL status, a phenomenon not commonly observed with other antibiotics. oup.com

Optimizing PK/PD parameters is essential for maintaining nitrothis compound's long-term viability as a first-line UTI treatment and for combating the growing threat of antimicrobial resistance. oup.comtandfonline.com

Impact on Commensal Flora and Microbiome Research

A significant advantage of nitrothis compound is its minimal impact on the gut microbiome compared to other antibiotics like ciprofloxacin (B1669076). researchgate.netnih.govnih.gov This has important implications for reducing the risk of collateral damage, such as the development of Clostridioides difficile infection and the selection for antibiotic-resistant bacteria within the gut. researchgate.netwikipedia.org

Recent research using culture-free techniques like 16S rRNA gene sequencing has provided detailed insights into these effects:

Minimal Disruption: Studies have shown that nitrothis compound does not cause significant global changes to the gut microbiota. researchgate.netnih.gov While some minor changes have been observed, such as a decrease in the relative proportion of Clostridium and an increase in Faecalibacterium, these are considered modest compared to the widespread disruption caused by other antibiotics. researchgate.netnih.govnih.gov

Preservation of Beneficial Bacteria: Unlike some broad-spectrum antibiotics, nitrothis compound has been shown to have little to no effect on the abundance of beneficial bacteria like Bifidobacterium. researchgate.netnih.govnih.gov Some studies even suggest a temporary increase in Bifidobacterium populations. researchgate.net

Low Fecal Concentrations: Nitrothis compound is rapidly absorbed in the small intestine, resulting in very low concentrations in the colon. nih.gov This targeted action minimizes the selective pressure on the gut flora, which is a major reservoir for resistance genes. manchester.ac.uknih.gov

This limited impact on the commensal flora is a key factor in the low rates of resistance observed with nitrothis compound and supports its use as a first-line agent for uncomplicated UTIs to minimize ecological damage to the intestinal microbiota. researchgate.netnih.gov

Further Elucidation of Underexplored Mechanisms of Action and Resistance

While it has been used for decades, the precise mechanisms of action and resistance for nitrothis compound are still not fully understood. oup.commedcentral.comnih.gov Its durability against resistance is attributed to its multifaceted mode of action, which makes it difficult for bacteria to develop resistance through a single mutation. manchester.ac.uknih.gov

Current research is focused on several areas:

Multifaceted Action: Nitrothis compound is a prodrug that is activated by bacterial nitroreductases. medcentral.comnih.gov The resulting reactive intermediates are known to disrupt multiple cellular processes, including DNA, RNA, protein, and cell wall synthesis. medcentral.comnih.govmdpi.com This broad-based attack is a key reason for the low rates of acquired resistance. manchester.ac.ukwikipedia.org

Resistance Mechanisms: The primary mechanism of resistance involves mutations in the nfsA and nfsB genes, which encode the nitroreductase enzymes. manchester.ac.uknih.govoup.com The acquisition of multiple mutations is typically required for clinically significant resistance, which is an evolutionarily rare event. manchester.ac.uk Other less common resistance mechanisms, such as the overexpression of efflux pumps like OqxAB, are also being investigated. nih.govmdpi.com

Limited Horizontal Gene Transfer: Unlike many other antibiotics, there is no known extensive reservoir of transferable resistance genes for nitrothis compound, which limits the rapid spread of resistance between bacteria. manchester.ac.uk

Further research into these complex mechanisms is crucial for understanding the continued success of nitrothis compound and for developing new antibiotics that are similarly robust against the development of resistance. manchester.ac.uk

Research into Long-Term Outcomes and Public Health Implications of Increased Nitrothis compound Use

The increased use of nitrothis compound as a first-line agent for UTIs has prompted research into its long-term outcomes and public health implications. researchgate.net While generally considered safe and effective for short-term use, the consequences of its rising consumption warrant careful monitoring. researchgate.net

Key areas of investigation include:

Long-Term Prophylaxis: Nitrothis compound is sometimes used for long-term prophylaxis to prevent recurrent UTIs. researchgate.netnih.gov Studies are assessing the long-term safety and efficacy of this practice, particularly in older adults. While effective, long-term use has been associated with an increased risk of adverse effects. wikipedia.org

Resistance Surveillance: Although resistance remains low, continued surveillance is essential to monitor for any emerging trends, especially with increased prophylactic use which can expose bacteria to sub-therapeutic drug levels. manchester.ac.uknih.gov Some studies have noted that while nitrothis compound resistance in E. coli remains low, there may be a replacement with intrinsically resistant species like Klebsiella spp. and Pseudomonas spp. in some cases. nih.gov

Ongoing research in these areas will help to ensure that the benefits of increased nitrothis compound use continue to outweigh the risks and will inform future clinical guidelines to preserve its efficacy for generations to come.

Q & A

Q. How can researchers quantify nitrofurantoin in pharmaceutical formulations while ensuring method validity?

Methodological approaches include high-performance liquid chromatography (HPLC) with UV detection at 375 nm for specificity and sensitivity . Dissolution testing under standardized conditions (e.g., USP Test 3) is critical for assessing bioavailability, with parameters such as relative standard deviation (RSD) ≤2% ensuring reproducibility . Polarography and electrochemical methods are alternatives for analyzing plasma and urine samples, though HPLC remains the gold standard due to its resolution and accuracy .

Q. What experimental models are used to evaluate nitrothis compound’s pharmacokinetics in diverse populations?

Preclinical studies in rodents and primates assess absorption, distribution, and excretion. For example, Veronese et al. (1974) used rat models to compare urinary excretion rates after oral vs. intravenous administration, revealing route-dependent bioavailability . Human placental transfer studies (Perr & Leblanc, 1967) employed isotopic labeling to track drug diffusion, highlighting limitations in maternal-fetal pharmacokinetic extrapolation .

Q. How do researchers resolve contradictory data on nitrothis compound’s efficacy in renal impairment?

Meta-analyses of retrospective clinical trials (e.g., Bains et al., 2009; Singh et al., 2015) are used to reconcile discrepancies. Key variables include creatinine clearance thresholds (e.g., <60 mL/min) and urinary drug concentration monitoring via HPLC to correlate efficacy with pharmacokinetic profiles . Confounding factors like hydration status and comorbidities require stratification in trial design .

Advanced Research Questions

Q. What genetic mechanisms underpin nitrothis compound resistance in Escherichia coli, and how can fitness costs be quantified?

Resistance arises from loss-of-function mutations in nitroreductase genes (nfsA, nfsB), which reduce drug activation. Fitness costs are quantified via growth rate analysis (e.g., doubling time comparisons) and competitive co-culture assays. Aldridge et al. (2023) reported a 2–10% slower doubling time in resistant strains, though statistical significance (ANOVA P = 0.13) suggested no fitness advantage under standard conditions . Sub-MIC exposure (4–8 mg/L) selectively enriches first-step mutants, modeled using chemostat systems .

Q. How do nitrothis compound’s solid-state forms (anhydrate vs. monohydrate) influence dissolution kinetics and bioactivity?

Phase transformation studies using powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) reveal that the monohydrate form exhibits slower dissolution due to crystalline lattice stability . Co-crystallization with melamine or hydrochlorothiazide enhances solubility by disrupting hydrogen-bonding networks, as demonstrated in Pharmaceutics (2019) . Dissolution-modelling software (e.g., DDDPlus) predicts in vivo performance based on these physicochemical properties .

Q. What methodologies identify nitrothis compound’s mutagenic potential and reconcile conflicting genotoxicity data?

The rat hepatocyte DNA-repair test (Williams et al., 1989) evaluates mutagenicity by measuring unscheduled DNA synthesis. Discrepancies in Ames test results (e.g., strain-specific nitroreductase activity) are addressed using Salmonella TA100/TA98 strains with/without metabolic activation (S9 mix) . Computational toxicology tools (e.g., QSAR) further predict electrophilic intermediate formation linked to nucleic acid damage .

Methodological Considerations for Data Analysis

  • Handling Multidrug-Resistance (MDR) Data : CLSI guidelines classify isolates as susceptible, intermediate, or resistant. MDR is defined as resistance to ≥3 antimicrobial classes, requiring hierarchical clustering or principal component analysis (PCA) to identify resistance patterns .
  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Nonlinear mixed-effects modeling (NONMEM) correlates urinary drug concentrations with bacterial kill curves, optimizing dosing regimens for subpopulations (e.g., elderly patients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furantoin
Reactant of Route 2
Reactant of Route 2
Furantoin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.